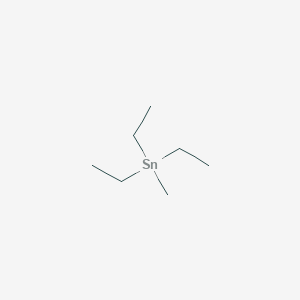
Stannane, triethylmethyl-
Übersicht
Beschreibung
Stannane, triethylmethyl-: is an organotin compound with the chemical formula C7H18Sn . . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stannane, triethylmethyl- can be synthesized through the reaction of triethyltin chloride with methyl lithium or methyl magnesium bromide . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of stannane, triethylmethyl- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, triethylmethyl- undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like or under controlled conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using in the presence of a catalyst such as .
Substitution: Substitution reactions involve replacing one of the organic groups attached to the tin atom with another group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides , while substitution reactions can produce various organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, stannane, triethylmethyl- is used as a precursor for the synthesis of other organotin compounds. It is also employed in catalysis and organic synthesis due to its reactivity and ability to form stable complexes .
Biology and Medicine: In biology and medicine, organotin compounds, including stannane, triethylmethyl-, have been studied for their antimicrobial and antifungal properties. They are also investigated for potential use in drug delivery systems and therapeutic agents .
Industry: Industrially, this compound is used in the production of polyvinyl chloride (PVC) stabilizers, which enhance the thermal stability of PVC products. It is also utilized in the manufacturing of coatings , paints , and biocides .
Wirkmechanismus
The mechanism of action of stannane, triethylmethyl- involves its ability to interact with biological membranes and proteins . The compound can disrupt cellular processes by binding to sulfur-containing enzymes and proteins , leading to enzyme inhibition and cellular toxicity . This mechanism is the basis for its antimicrobial and antifungal properties .
Vergleich Mit ähnlichen Verbindungen
- Stannane, tetramethyl- (C4H12Sn)
- Stannane, triethyl- (C6H15Sn)
- Stannane, trimethyl- (C3H9Sn)
Comparison: Stannane, triethylmethyl- is unique due to its specific combination of ethyl and methyl groups attached to the tin atom. This structure imparts distinct chemical reactivity and biological activity compared to other organotin compounds. For example, stannane, tetramethyl- has four methyl groups, which result in different reactivity and applications .
Eigenschaften
IUPAC Name |
triethyl(methyl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.CH3.Sn/c3*1-2;;/h3*1H2,2H3;1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJQQYZNMQMKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](C)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175147 | |
| Record name | Stannane, triethylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097-60-1 | |
| Record name | Stannane, triethylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, triethylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


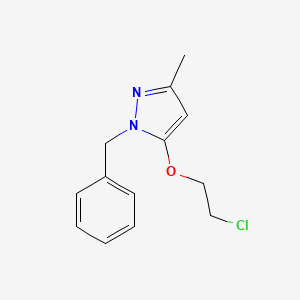
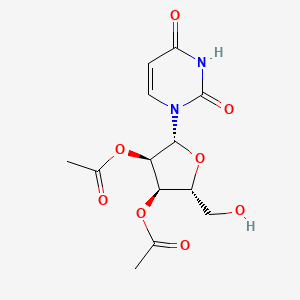
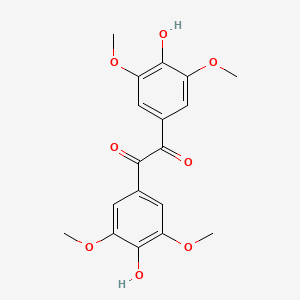
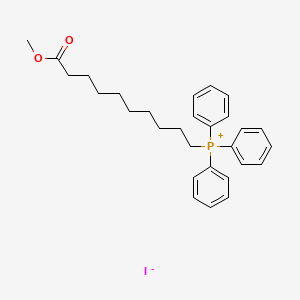
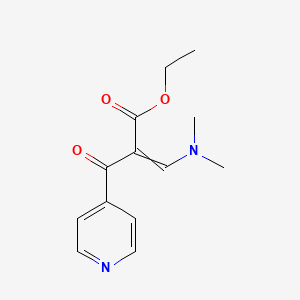
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)
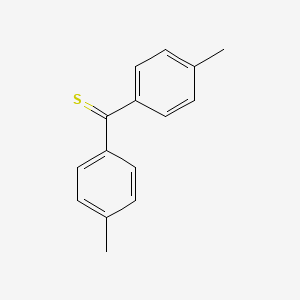

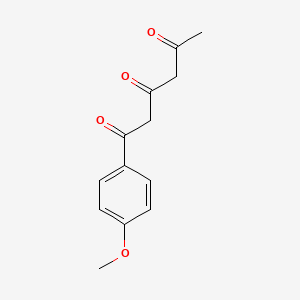
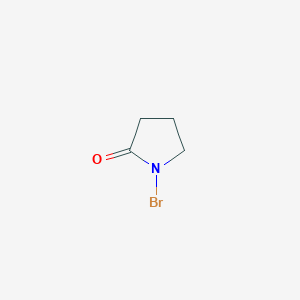
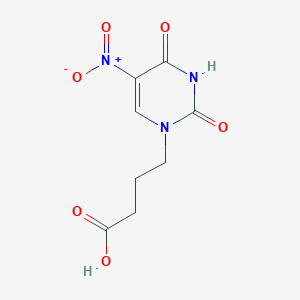
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
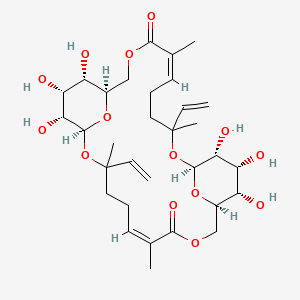
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
